4-(Butylsulfanyl)-1,1,2-trichlorobut-1-EN-3-yne
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Overview
Description
4-(Butylsulfanyl)-1,1,2-trichlorobut-1-EN-3-yne is an organic compound characterized by the presence of a butylsulfanyl group attached to a trichlorobut-1-EN-3-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylsulfanyl)-1,1,2-trichlorobut-1-EN-3-yne typically involves the reaction of butylthiol with a trichlorobut-1-EN-3-yne precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Butylsulfanyl)-1,1,2-trichlorobut-1-EN-3-yne undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the trichlorobut-1-EN-3-yne moiety to less chlorinated derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed under anhydrous conditions.
Substitution: Various nucleophiles (amines, thiols); reactions may require the presence of a base and are often conducted at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Less chlorinated derivatives
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
4-(Butylsulfanyl)-1,1,2-trichlorobut-1-EN-3-yne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Butylsulfanyl)-1,1,2-trichlorobut-1-EN-3-yne involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the butylsulfanyl group and the trichlorobut-1-EN-3-yne moiety allows for unique interactions with biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butylsulfanyl)benzenecarbaldehyde: Similar in structure due to the presence of the butylsulfanyl group.
Monofluoro-substituted 4-butylsulfanyl-4′-cyanobiphenyls: Similar in terms of the butylsulfanyl group and the presence of halogen atoms.
Uniqueness
4-(Butylsulfanyl)-1,1,2-trichlorobut-1-EN-3-yne is unique due to its specific combination of a butylsulfanyl group and a trichlorobut-1-EN-3-yne backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62897-13-6 |
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Molecular Formula |
C8H9Cl3S |
Molecular Weight |
243.6 g/mol |
IUPAC Name |
4-butylsulfanyl-1,1,2-trichlorobut-1-en-3-yne |
InChI |
InChI=1S/C8H9Cl3S/c1-2-3-5-12-6-4-7(9)8(10)11/h2-3,5H2,1H3 |
InChI Key |
MKOYAOPFELCCII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC#CC(=C(Cl)Cl)Cl |
Origin of Product |
United States |
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